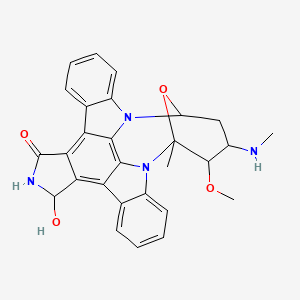
7-Hydroxy-staurosporine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-staurosporine, also known as UCN-01, is a derivative of staurosporine, an indolocarbazole alkaloid. It is a potent inhibitor of protein kinases and has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. The compound was initially isolated from the bacterium Streptomyces staurosporeus and has since been a subject of significant research due to its ability to induce apoptosis in various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-staurosporine involves the modification of staurosporine at the 7-position. One common method includes the hydroxylation of staurosporine using specific reagents and catalysts under controlled conditions. The process typically involves the use of oxidizing agents to introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches. High-titer production has been reported by heterologous expression of the biosynthetic gene cluster in well-characterized hosts such as Streptomyces albus. Optimization of fermentation processes, including pH control and glucose feeding, has significantly improved the yield, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-staurosporine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or reduce toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used to introduce additional functional groups.
Reduction: Reducing agents like sodium borohydride can be employed to modify specific functional groups.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as halogenated or acetylated compounds, which have shown enhanced selectivity and activity against certain tumor cells .
Scientific Research Applications
7-Hydroxy-staurosporine has a wide range of scientific research applications:
Chemistry: It serves as a valuable tool for studying protein kinase inhibition and the development of kinase inhibitors.
Biology: The compound is used to induce apoptosis in cell lines, making it a crucial agent in cancer research.
Mechanism of Action
7-Hydroxy-staurosporine exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of kinases, preventing ATP from binding and thus inhibiting kinase activity. This inhibition leads to the disruption of various signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis. The compound has shown specificity for certain kinases, including 3-phosphoinositide-dependent protein kinase 1, which plays a crucial role in cell survival pathways .
Comparison with Similar Compounds
Staurosporine: The parent compound, known for its broad-spectrum kinase inhibition but limited clinical use due to low selectivity.
Midostaurin (PKC-412): A semi-synthetic derivative of staurosporine, approved for treating acute myeloid leukemia with FLT3 mutations.
UCN-01: Another name for 7-Hydroxy-staurosporine, highlighting its specific hydroxylation at the 7-position.
Uniqueness: this compound stands out due to its enhanced selectivity and reduced toxicity compared to staurosporine. Its ability to specifically inhibit certain kinases while inducing apoptosis in cancer cells makes it a promising candidate for further therapeutic development .
Properties
IUPAC Name |
18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCZSGKMGDDXIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869560 |
Source


|
| Record name | 16-Hydroxy-6-methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7-Dihydro-2-(methylthio)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10769191.png)


![(1S,6R,8S,9R,11R,12R,13R,16S,17S)-8-tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10769228.png)
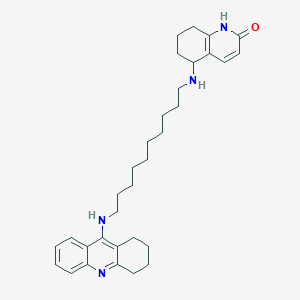
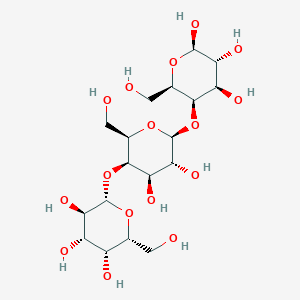
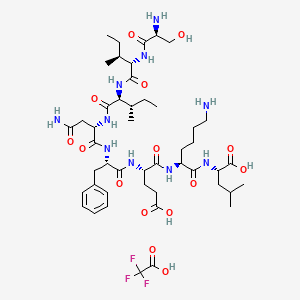
![(2S,3S,4S,6S)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B10769278.png)
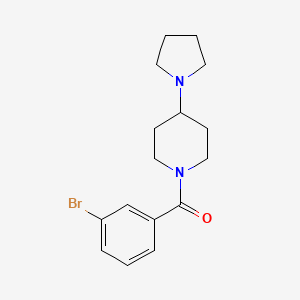
![4-[(2R)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B10769299.png)

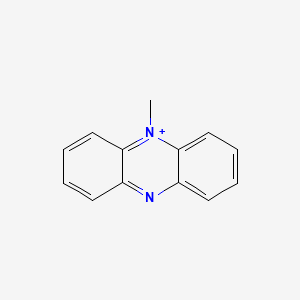

![10-[2-(Diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;dihydrochloride](/img/structure/B10769323.png)
